molecular formula C9H9N3S2 B8785822 Cyanomethyl methyl(4-pyridyl)carbamodithioate CAS No. 1158958-89-4

Cyanomethyl methyl(4-pyridyl)carbamodithioate

Cat. No.: B8785822
CAS No.: 1158958-89-4
M. Wt: 223.3 g/mol
InChI Key: URLWWHOJXDIKQC-UHFFFAOYSA-N
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Description

Cyanomethyl methyl(4-pyridyl)carbamodithioate is a switchable RAFT agent for controlled radical polymerization . It has an empirical formula of C9H9N3S2 and a molecular weight of 223.32 . The neutral form of this compound is well-suited for the polymerization of vinyl esters and vinyl amides (LAMs), while the protonated form is well-suited for styrenes, acrylates, and methacrylates (MAMs) .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CN(C(=S)SCC#N)c1ccncc1 and the InChI string 1S/C9H9N3S2/c1-12(9(13)14-7-4-10)8-2-5-11-6-3-8/h2-3,5-6H,7H2,1H3 .


Chemical Reactions Analysis

As a switchable RAFT agent, this compound plays a crucial role in controlled radical polymerization . The neutral form of this compound is suitable for the polymerization of vinyl esters and vinyl amides (LAMs), while the protonated form is suitable for styrenes, acrylates, and methacrylates (MAMs) .


Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 129-132 °C . It has a molecular weight of 223.32 and an empirical formula of C9H9N3S2 . The compound should be stored at a temperature of 2-8°C .

Safety and Hazards

Cyanomethyl methyl(4-pyridyl)carbamodithioate may cause an allergic skin reaction (H317) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not allowing contaminated work clothing out of the workplace, wearing protective gloves, washing with plenty of soap and water if it comes in contact with skin, and seeking medical advice if skin irritation or rash occurs .

Properties

CAS No.

1158958-89-4

Molecular Formula

C9H9N3S2

Molecular Weight

223.3 g/mol

IUPAC Name

cyanomethyl N-methyl-N-pyridin-4-ylcarbamodithioate

InChI

InChI=1S/C9H9N3S2/c1-12(9(13)14-7-4-10)8-2-5-11-6-3-8/h2-3,5-6H,7H2,1H3

InChI Key

URLWWHOJXDIKQC-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=NC=C1)C(=S)SCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (−10° C.) solution of 4-(methylamino)pyridine (9 g, 0.0841 mol) in anhydrous THF (200 mL) was added n-butyl lithium (2.5M, 44 mL, 0.11 mol) dropwise such that the temperature remained below −7° C. The resulting pale yellow suspension was allowed to stir for about one hour at −10° C. To this mixture was added carbon disulfide (10.2 mL, 12.936 g, 0.168 mol) over one hour at 0° C. and the mixture was left to stir overnight at room temperature. The resultant mixture was cooled to 0° C. and bromoacetonitrile (8.8 mL, 15.14 g, 0.126 mol) was added dropwise. The resultant mixture was stirred at room temperature for two hours. The reaction mixture was extracted with diethyl ether (400 mL) and washed with saturated NaHCO3 and brine. The organic layers were combined and dried (Na2SO4) and reduced to a dark brown oil. The crude was dissolved in ethyl acetate and purified by column chromatography (silica gel 60, 70-230 mesh, 30% ethyl acetate in n-hexane as eluent), gave the title compound as off-white cubes (11.05 g, 59% yield). 1H nmr (CDCl3) δ (ppm) 3.78 (s, 3H, N—CH3); 4.05 (s, 2H, SCH2CN); 7.25 (m, 2H, m-ArH); 8.75 (m, 2H, o-ArH).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.8 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
59%

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